AGN 193109-d7

Analytical Chemistry Pharmacokinetics Bioanalysis

AGN 193109-d7 (CAS 1216429-25-2) is a deuterium-labeled analog of AGN 193109, a potent pan-retinoic acid receptor (RAR) antagonist. The compound serves as an internal standard for the precise quantification of AGN 193109 via GC- or LC-MS.

Molecular Formula C28H24O2
Molecular Weight 399.5 g/mol
Cat. No. B565249
⚠ Attention: For research use only. Not for human or veterinary use.

AGN 193109-d7: Deuterated Pan-RAR Antagonist for LC-MS/MS Quantification and Retinoid Pathway Research


AGN 193109-d7 (CAS 1216429-25-2) is a deuterium-labeled analog of AGN 193109, a potent pan-retinoic acid receptor (RAR) antagonist [1]. The compound serves as an internal standard for the precise quantification of AGN 193109 via GC- or LC-MS [2]. AGN 193109 itself binds RARα, RARβ, and RARγ with Kd values of 2 nM, 2 nM, and 3 nM, respectively, and exhibits no significant affinity for retinoid X receptors (RXRs) [3].

AGN 193109-d7 Substitution Risks: Quantification Inaccuracy and Functional Divergence from Non-Deuterated Analogs


Substituting AGN 193109-d7 with non-deuterated AGN 193109 or other RAR antagonists in quantitative analytical workflows introduces significant error due to isotopic differences essential for mass spectrometry discrimination [1]. In functional assays, non-deuterated AGN 193109 exhibits unique pan-RAR antagonism with defined Kd values that distinguish it from subtype-selective antagonists like ER-50891 (RARα-selective) or CD2665 (RARβ/γ-selective), rendering simple in-class substitution unreliable .

AGN 193109-d7 Procurement Evidence: Quantitative Differentiation in Quantification, Binding, and Selectivity


Deuterium Labeling Enables Precise LC-MS/MS Quantification of AGN 193109

AGN 193109-d7 is specifically designed as an internal standard for the quantification of AGN 193109 by GC- or LC-MS. The incorporation of seven deuterium atoms creates a mass shift (+7 Da) that allows chromatographic co-elution with the analyte while providing distinct MS detection [1]. In contrast, non-deuterated AGN 193109 cannot serve as an internal standard due to identical mass and retention time, leading to quantification errors exceeding 15% in typical bioanalytical workflows .

Analytical Chemistry Pharmacokinetics Bioanalysis

AGN 193109-d7 Retains Sub-nanomolar Pan-RAR Binding Affinity Superior to ATRA

The parent compound AGN 193109 exhibits Kd values of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ, representing 4.5-fold, 6-fold, and 6.3-fold higher affinity respectively compared to the natural ligand all-trans retinoic acid (ATRA) which displays Kd values of 9 nM, 12 nM, and 19 nM for the same receptors . AGN 193109-d7 maintains identical binding characteristics due to deuterium substitution [1].

Receptor Pharmacology Binding Affinity RAR Antagonism

AGN 193109-d7 Parent Compound Exhibits Absolute RAR Selectivity Over RXR

AGN 193109 displays complete selectivity for RAR subtypes over retinoid X receptors (RXRs), with Kd values >10,000 nM for human RXRα, RXRβ, and RXRγ . This represents a >5,000-fold selectivity window compared to its low nanomolar RAR binding. In contrast, the RARα-selective antagonist ER-50891 exhibits an IC50 of 31.2 nM at RARα but its RXR cross-reactivity profile is not well characterized, introducing potential off-target confounding in experimental designs requiring pure RAR pathway interrogation .

Receptor Selectivity Nuclear Receptors Off-target Profiling

AGN 193109 Antagonizes ATRA-Induced Transcription in CV-1 Cells with Subtype-Specific Efficacy

In CV-1 cells transfected with individual RAR subtypes, equimolar AGN 193109 antagonizes ATRA-induced transcription by 85% at RARα, 62% at RARβ, and 100% at RARγ . This demonstrates subtype-dependent antagonist efficacy that is not observed with the pan-RAR inverse agonist BMS493, which shows more uniform but generally weaker antagonism across subtypes [1].

Transcriptional Antagonism Cell-based Assays RAR Subtype Profiling

AGN 193109 Functions as an In Vivo Antidote for Retinoid Toxicity

Topical AGN 193109 (0.3-1.2 µmol/kg/day) significantly inhibited oral TTNPB-induced cutaneous irritation and weight loss in mice, and treatment with 1.44-36.0 µmol/kg AGN 193109 accelerated recovery and prevented death (0% mortality vs. 60% in untreated controls) in mice with pre-existing TTNPB toxicity [1]. In contrast, the selective RARα antagonist Ro41-5253 has not been evaluated for systemic antidote efficacy, limiting its utility in whole-animal retinoid toxicity models .

In Vivo Pharmacology Retinoid Toxicity Antidote Development

AGN 193109 Uniquely Elevates CYP1A1 via AhR Pathway Independent of RAR Antagonism

AGN 193109 elevates CYP1A1 mRNA and protein levels in mouse embryos and Hepa-1c1c7 cells, an effect not observed with the natural retinoid ATRA [1]. This induction is mediated through the aryl hydrocarbon receptor (AhR)/ARNT pathway rather than RAR/RXR, as demonstrated by the absence of CYP1A1 elevation in AhR- or ARNT-defective mutant cells [2]. Other pan-RAR antagonists such as BMS493 and CD2665 have not been shown to activate the AhR pathway, making this a distinctive feature of AGN 193109.

Off-target Signaling AhR Pathway Mechanistic Toxicology

AGN 193109-d7 Application Scenarios: Validated Use Cases from Quantitative Evidence


Bioanalytical Method Development and Validation for AGN 193109 Pharmacokinetic Studies

AGN 193109-d7 is the optimal internal standard for LC-MS/MS quantification of AGN 193109 in plasma, tissue, and cell lysates. The +7 Da mass shift ensures baseline resolution from the analyte while maintaining identical chromatographic behavior, achieving quantification accuracy within 5% CV [1]. This is essential for GLP-compliant pharmacokinetic studies and regulatory submissions.

Functional Dissection of RAR Subtype-Specific Signaling in Developmental Biology

The parent compound AGN 193109, with its defined subtype antagonist efficacy (RARγ > RARα > RARβ in transcriptional assays), enables precise interrogation of RAR subtype contributions to developmental processes. Its absolute selectivity over RXR eliminates confounding crosstalk, making it the preferred tool for RAR-specific mechanistic studies in embryogenesis and organogenesis models .

In Vivo Models of Retinoid Toxicity and Antidote Discovery

AGN 193109 is the only well-characterized RAR antagonist with demonstrated in vivo antidote efficacy against systemic retinoid toxicity. Its ability to reverse TTNPB-induced weight loss and prevent mortality (0% vs. 60% mortality) in mice establishes it as a critical reagent for studying retinoid overdose pathophysiology and evaluating rescue strategies [2].

Investigating AhR Pathway Crosstalk in Retinoid Pharmacology

The unique capacity of AGN 193109 to activate CYP1A1 expression via the AhR/ARNT pathway, independent of its RAR antagonism, makes it a valuable tool for studying nuclear receptor crosstalk. This property is not shared by ATRA or other RAR antagonists, enabling specific investigation of AhR-mediated effects in retinoid biology [3].

Technical Parameters


Basic Identity
Product NameAGN 193109-d7
Synonyms4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl-d7)-2-naphthalenyl]ethynyl]benzoic Acid;  CD 3106-d7; 
Molecular FormulaC28H24O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
Canonical InChIInChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D
InChIKeyNCEQLLNVRRTCKJ-KPYMRHKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information

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